molecular formula C15H23B B1314312 1-(Bromomethyl)-4-octylbenzene CAS No. 88255-11-2

1-(Bromomethyl)-4-octylbenzene

Cat. No. B1314312
Key on ui cas rn: 88255-11-2
M. Wt: 283.25 g/mol
InChI Key: QPRYBIJQSRFLBQ-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

PBr3 (0.23 ml) was added drop wise to a stirred solution of the product of Step B (0.082 g; 0.37 mmol) in Et2O (2 ml) at −15° C. The mixture was allowed to warm up to room temperature and the stirring was continued for 4 h. This was poured onto ice (5 g) and the product was extracted with fresh Et2O (2×10 ml). The combined extracts were washed with 5% NaHCO3, H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2, hexane) to give the title compound (0.04 g; 40%) as a colourless solid. 1H-NMR (CDCl3) 0.86 (tr, 3H, J=7 Hz); 1.26 (m, 10H); 1.57 (m, 2H); 2.57 (tr, 2H, J=7.9 Hz); 4.48 (s, 2H); 7.13 (d, 2H, J=8 Hz); 7.28 (d, 2H, J=8 Hz).
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.082 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH2:5]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17]O)=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>CCOCC>[CH2:5]([C:13]1[CH:20]=[CH:19][C:16]([CH2:17][Br:2])=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0.23 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.082 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(CO)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This was poured onto ice (5 g)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with fresh Et2O (2×10 ml)
WASH
Type
WASH
Details
The combined extracts were washed with 5% NaHCO3, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC (SiO2, hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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